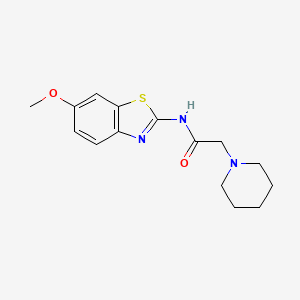

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

4-{2-[[(4-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

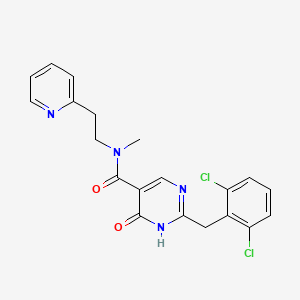

The compound "4-{2-[(4-methoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" represents a class of chemically synthesized molecules with potential interest in various fields of chemistry and materials science. This compound, characterized by the presence of both a methoxyphenyl group and a benzoic acid moiety, suggests a complex structure with unique chemical and physical properties. The synthesis, molecular structure, chemical reactions, and properties of such compounds are critical areas of research, contributing to the development of new materials, pharmaceuticals, and understanding of chemical reactivity.

Synthesis Analysis

The synthesis of compounds related to "4-{2-[(4-methoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" involves complex organic reactions, highlighting the intricate steps required to assemble such molecules. For instance, the synthesis of 2-methoxy-benzoic acid derivatives involves condensation reactions, showcasing the foundational techniques in creating compounds with specific functional groups and structural characteristics (Zhao et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of these compounds, such as X-ray crystallography and spectroscopic methods, are crucial for understanding their chemical behavior. The detailed molecular structure analysis reveals the spatial arrangement of atoms, essential for predicting reactivity and interactions with other molecules (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of "4-{2-[(4-methoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" derivatives are diverse, reflecting the compound's ability to undergo various chemical transformations. These reactions can include condensation, hydrolysis, and more, each affecting the molecule's properties and potential applications (A. El‐Faham et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are intimately related to the molecular structure. Studies on compounds with similar structures have shown the importance of crystallography in understanding the solid-state properties, which influence the material's behavior in various environments (A. Obreza & F. Perdih, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemicals, stability under different conditions, and the potential for chemical modifications, are critical for the practical application of these compounds. The ability to undergo specific reactions makes them valuable for synthetic chemistry and materials science applications (O. Farouk et al., 2021).

Aplicaciones Científicas De Investigación

Abraham Model Correlations

The study on Abraham model correlations for solute transfer includes an examination of various benzoic acid derivatives, including 4-methoxybenzoic acid, to understand their solubility and transfer properties in different solvents. This research contributes to the knowledge of how such compounds behave in diverse chemical environments, which is crucial for designing drugs with optimal solubility and bioavailability (Hart et al., 2015).

Co-crystallization Studies

Research on co-crystallization of benzoic acid derivatives with N-containing bases explores the formation of co-crystals, polymorphism, and twinning. Such studies are vital for pharmaceutical applications, where co-crystallization can enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (Skovsgaard & Bond, 2009).

Synthesis of p-aminobenzoic Acid Diamides

The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates the potential for creating novel compounds with specific properties. This research highlights the synthetic versatility of methoxyphenyl and benzoic acid derivatives, which can be tailored for various biochemical applications (Agekyan & Mkryan, 2015).

Novel Natural Products from Lichens

The isolation and structure elucidation of novel compounds from lichens, including derivatives with methoxyphenyl groups, underscore the importance of natural products research. These compounds have potential applications in drug discovery, offering new chemical entities that could be developed into therapeutic agents (Kirmizigul et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-25-14-8-6-13(7-9-14)19-15(21)16(22)20-18-10-11-2-4-12(5-3-11)17(23)24/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDLDEHUDHCJBV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

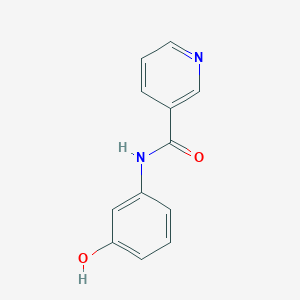

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

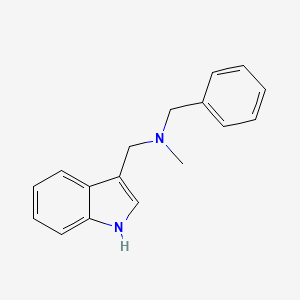

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

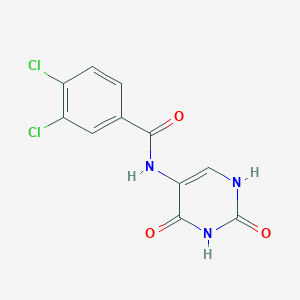

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)